Cas no 1804314-58-6 (3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile)

3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C9H7F3N2O2/c1-5-7(15)4-6(2-3-13)8(14-5)16-9(10,11)12/h4,15H,2H2,1H3
- InChIKey: IGIOZUNRZNTKNE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(CC#N)=CC(=C(C)N=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.1
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095349-1g |
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile |
1804314-58-6 | 97% | 1g |
$1,579.40 | 2022-04-02 |
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile: A Comprehensive Overview
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1804314-58-6) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with hydroxyl, methyl, trifluoromethoxy, and acetonitrile substituents. The presence of these functional groups imparts the molecule with distinctive chemical and physical properties, making it a valuable building block for advanced chemical synthesis.
The pyridine ring serves as the central framework of this compound, providing a rigid and aromatic structure that facilitates various chemical reactions. The hydroxyl group at position 3 introduces hydrogen bonding capabilities, enhancing the compound's solubility in polar solvents. Meanwhile, the methyl group at position 2 contributes to the molecule's lipophilicity, balancing its solubility properties for diverse applications. The trifluoromethoxy group at position 6 is a strong electron-withdrawing group that increases the molecule's stability and reactivity in certain chemical transformations. Finally, the acetonitrile group at position 5 acts as an electron-withdrawing substituent, further modulating the electronic properties of the molecule.
Recent studies have highlighted the potential of 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile in drug discovery. Researchers have explored its role as a lead compound in developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, its ability to inhibit specific enzymes involved in disease progression has been extensively investigated. Furthermore, its use as an intermediate in the synthesis of bioactive molecules has been documented in several high-profile scientific journals.
In the agrochemical sector, this compound has shown promise as a precursor for developing efficient herbicides and fungicides. Its unique structure allows for selective interaction with target enzymes in plants and pathogens, making it a valuable asset in crop protection. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its high purity and performance.
The synthesis of 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Researchers have optimized these processes to achieve higher yields and better selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product quality.
From a materials science perspective, this compound has been explored as a component in advanced materials such as polymers and coordination complexes. Its ability to form stable bonds with metal ions has opened new avenues for developing functional materials with applications in catalysis and sensing technologies.
In conclusion, 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1804314-58-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in shaping future innovations across various fields.
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